Methyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate
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Overview
Description
Methyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate is a chemical compound with the molecular formula C12H15NO2 and a molecular weight of 205.26 g/mol . It belongs to the class of tetrahydroisoquinoline derivatives, which are known for their diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
Methyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), a class of isoquinoline alkaloids . THIQ-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
Thiq-based compounds, in general, are known for their diverse biological activities against various infective pathogens and neurodegenerative disorders . The interaction of these compounds with their targets leads to changes that contribute to their biological activity.
Biochemical Pathways
Thiq-based compounds are known to exert diverse biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given that thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders , it can be inferred that the compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions usually involve heating the reactants to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydroisoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroisoquinoline derivatives.
Scientific Research Applications
Methyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a precursor in organic synthesis.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications in treating neurodegenerative disorders and as an antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar biological activities.
Methyl 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)acetate: A structural isomer with different substitution patterns.
Quinoline Derivatives: Compounds with a similar core structure but different functional groups.
Uniqueness
Methyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
methyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)7-9-3-2-4-10-8-13-6-5-11(9)10/h2-4,13H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOONWVJMJQSCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=CC2=C1CCNC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
960354-11-4 |
Source
|
Record name | methyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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